(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Description
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Biological Activity
Molecular Formula
- C : 20
- H : 23
- N : 1
- O : 3
Structural Characteristics
The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the diethylcarbamate group may enhance its solubility and bioavailability, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that compounds related to benzofuran derivatives exhibit significant antimicrobial activity. A study on similar compounds found that they effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is limited, its structural similarity suggests potential efficacy against microbial pathogens.
Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. For instance, some studies have reported that related compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways . It would be relevant to conduct similar investigations on the specific compound to elucidate its anticancer mechanisms.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, derivatives with similar functional groups have been shown to inhibit enzymes involved in inflammatory pathways. The inhibition of cyclooxygenase (COX) enzymes has been a focus of research due to their role in pain and inflammation . Further studies could explore whether this compound exhibits similar inhibitory effects.
Interaction with Biological Targets
The proposed mechanisms of action for benzofuran derivatives often involve:
- Enzyme inhibition : Compounds may bind to active sites or allosteric sites on enzymes, altering their activity.
- Receptor modulation : Some derivatives act as ligands for various receptors, influencing cellular signaling pathways.
These interactions can lead to downstream effects such as altered gene expression and cellular apoptosis.
Comparative Biological Activity of Related Compounds
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
Compound A | 32 (E. coli) | 15 (HeLa cells) |
Compound B | 16 (S. aureus) | 10 (MCF-7 cells) |
This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Study 1: Synthesis and Biological Evaluation
In a recent study involving the synthesis of novel benzofuran derivatives, researchers evaluated their antimicrobial and anticancer properties. Although this compound was not specifically tested, related compounds showed promising results against several cancer cell lines .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the benzofuran structure significantly impacted biological activity. For instance, substituents on the aromatic ring enhanced enzyme inhibition potency . Future studies could explore how variations in the diethylcarbamate group affect the activity of our compound.
Properties
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-15-7-9-16(10-8-15)13-20-21(24)18-12-11-17(14-19(18)27-20)26-22(25)23(5-2)6-3/h7-14H,4-6H2,1-3H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCBTVHCSDOZHO-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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